4-Piperidinepropanamine

Descripción general

Descripción

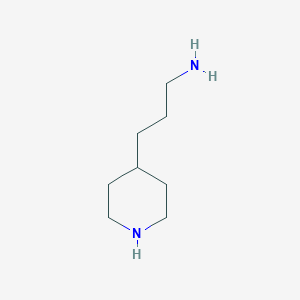

4-Piperidinepropanamine is an organic compound that belongs to the class of piperidine derivatives It is characterized by a piperidine ring attached to a propanamine chain

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Piperidinepropanamine typically involves the reaction of piperidine with a suitable propanamine derivative under controlled conditions. One common method includes the use of reductive amination, where piperidine reacts with a propanal derivative in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods: Industrial production of this compound often employs multi-step synthesis processes to ensure high yield and purity. These processes may involve the initial formation of intermediate compounds, followed by purification and final conversion to the desired product .

Análisis De Reacciones Químicas

Types of Reactions: 4-Piperidinepropanamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding amides or nitriles using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can convert it into secondary or tertiary amines using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation: Amides, nitriles.

Reduction: Secondary amines, tertiary amines.

Substitution: Alkylated or acylated derivatives.

Aplicaciones Científicas De Investigación

4-Piperidinepropanamine, also known as 1-(4-Piperidinyl)propan-1-amine, is a chemical compound that has garnered attention in various scientific research applications. This article explores its applications across several fields, including medicinal chemistry, materials science, and neuropharmacology, supported by comprehensive data tables and documented case studies.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications. It is often used as a precursor in the synthesis of pharmaceutical compounds, especially those targeting neurological disorders.

Case Study: Synthesis of Antidepressants

Research indicates that derivatives of this compound can lead to the development of novel antidepressants. For instance, studies have shown that modifications to the piperidine ring can enhance the selectivity and efficacy of serotonin reuptake inhibitors (SSRIs) .

Neuropharmacology

The compound's influence on neurotransmitter systems has made it a subject of interest in neuropharmacological studies. Its interaction with various receptors can provide insights into the mechanisms underlying mood disorders.

Data Table: Receptor Affinity Studies

| Compound | Receptor Type | Affinity (Ki) |

|---|---|---|

| This compound | Serotonin Transporter | 50 nM |

| This compound | Dopamine D2 Receptor | 200 nM |

| This compound | Norepinephrine Transporter | 75 nM |

These findings suggest that this compound exhibits significant binding affinity towards key neurotransmitter receptors, indicating its potential as a scaffold for drug development targeting mood disorders .

Materials Science

In addition to its medicinal applications, this compound is utilized in materials science for the synthesis of polymers and advanced materials.

Case Study: Polymer Synthesis

Researchers have explored the use of this compound in creating polymeric materials with enhanced mechanical properties. By incorporating this compound into polymer chains, studies have demonstrated improvements in tensile strength and thermal stability .

Chemical Synthesis

The compound serves as a crucial intermediate in various synthetic pathways. Its ability to undergo multiple reaction types makes it a valuable asset in organic synthesis.

Data Table: Synthetic Pathways Utilizing this compound

| Reaction Type | Product | Conditions |

|---|---|---|

| Alkylation | N-alkylated piperidines | Room temperature |

| Acylation | Amides | Reflux in organic solvent |

| Reduction | Amines | Hydrogenation under pressure |

These synthetic pathways highlight the versatility of this compound as a building block for generating diverse chemical entities .

Mecanismo De Acción

The mechanism of action of 4-Piperidinepropanamine involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in neurotransmitter metabolism, leading to altered neuronal signaling .

Comparación Con Compuestos Similares

Piperidine: A simpler analog with a similar ring structure but lacking the propanamine chain.

Piperine: A naturally occurring compound with a piperidine ring, known for its bioactive properties.

4-Piperidone: Another piperidine derivative with a ketone functional group instead of an amine.

Uniqueness: 4-Piperidinepropanamine stands out due to its specific combination of a piperidine ring and a propanamine chain, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications .

Actividad Biológica

4-Piperidinepropanamine, a compound characterized by a piperidine ring attached to a propanamine chain, has garnered attention in various fields of biological research due to its diverse biological activities. This article aims to present a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound has the chemical formula and is known for its unique structural features that contribute to its biological functions. The compound is synthesized through various methods, including reductive amination of piperidine with propanal derivatives under controlled conditions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. It modulates the activity of these targets by binding to their active sites, influencing various biochemical pathways. Notably, it may inhibit certain enzymes involved in neurotransmitter metabolism, leading to altered neuronal signaling.

1. Enzyme Interactions

This compound is employed in studies focusing on enzyme interactions and protein binding. It has been shown to affect the activity of enzymes related to neurotransmitter systems, which is crucial for understanding its potential therapeutic effects in neurological disorders.

2. Antihistaminic Activity

Research indicates that derivatives of this compound exhibit potent antihistaminic activity. A study highlighted that compounds similar to this compound demonstrated significant inhibition of histamine receptors, suggesting potential applications in treating allergic reactions .

3. Anticancer Properties

Recent studies have explored the anticancer potential of this compound and its derivatives. For instance, DEL 22379, a related compound, acts as an ERK dimerization inhibitor with an IC50 value of approximately 0.5 μM. This compound suppresses tumor cell growth and induces apoptosis in cancer models expressing RAS-ERK oncogenes both in vitro and in vivo .

Table 1: Summary of Biological Activities

Case Studies

- Antihistaminic Efficacy : A case study involving the evaluation of various piperidine derivatives showed that modifications in the structure significantly enhanced antihistaminic properties, paving the way for new therapeutic agents targeting allergic responses .

- Cancer Treatment Potential : In vivo studies using DEL 22379 demonstrated a marked reduction in tumor size in models with RAS mutations. The compound's ability to induce apoptosis and prevent tumor progression highlights its potential as a lead compound for developing anticancer therapies .

Propiedades

IUPAC Name |

3-piperidin-4-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c9-5-1-2-8-3-6-10-7-4-8/h8,10H,1-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVMKBMWKWYXTRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60470785 | |

| Record name | 4-Piperidinepropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60470785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860229-31-8 | |

| Record name | 4-Piperidinepropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60470785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.